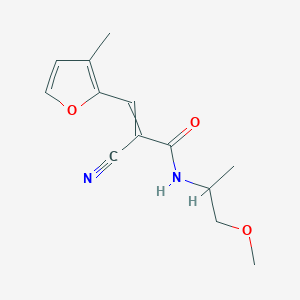
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a phenyl ring, and a thiazole ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing one oxygen atom and two nitrogen atoms . Thiazole is a similar heterocyclic compound, but it contains one nitrogen atom and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, phenyl ring, and thiazole ring. These rings are likely to contribute to the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the heteroatoms (nitrogen, oxygen, sulfur) or at the carbon atoms of the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the heterocyclic rings could impact its polarity and solubility .Scientific Research Applications
Synthesis of Related Compounds
- The compound is related to various synthesized oxazole and thiazole derivatives with potential applications in pharmaceuticals. For instance, Kumar et al. (2012) described a method for synthesizing 2-phenyl-4,5-substituted oxazoles, which could potentially be applied to synthesize compounds similar to the one (Kumar, Saraiah, Misra, & Ila, 2012).
Anticancer Potential
- Research by Ravinaik et al. (2021) on similar compounds involving the oxadiazole group indicates potential anticancer properties. This suggests that the compound might also have applications in cancer research or treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Properties
- Jadhav et al. (2017) explored the antimicrobial properties of triazole derivatives, which, like the compound , contain the oxadiazole group. This indicates the potential for the compound to be used in antimicrobial applications (Jadhav, Raundal, Patil, & Bobade, 2017).
Novel Synthesis Approaches
- Kumar et al. (2013) reported a chemoselective thionation-cyclization method to synthesize thiazoles, which could be relevant for the synthesis of the compound , given its thiazole component (Kumar, Parameshwarappa, & Ila, 2013).
Photolysis and Molecular Rearrangements
- Buscemi et al. (1996) studied the photochemistry of oxadiazoles, which could be pertinent for understanding the behavior of the compound under light exposure (Buscemi, Vivona, & Caronna, 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-21-18(26-24-13)11-15-9-5-6-10-16(15)22-19(25)17-12-27-20(23-17)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIPNCRGKKHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641310.png)

![1-[(4-Nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one](/img/structure/B2641312.png)
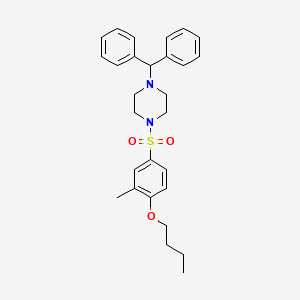
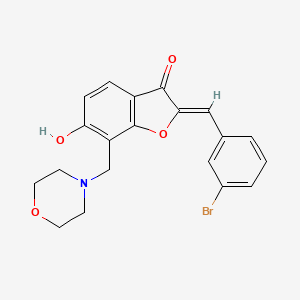

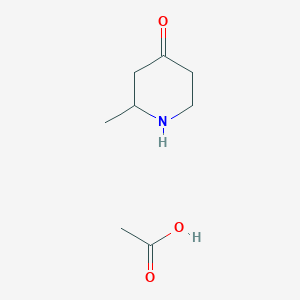
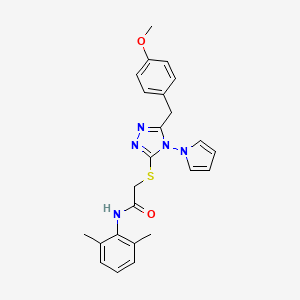


![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2641326.png)
